1-Azido-4-iodobutane

Catalog No.
S3666346
CAS No.
148759-55-1
M.F
C4H8IN3
M. Wt
225.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-4-iodobutane

CAS Number

148759-55-1

Product Name

1-Azido-4-iodobutane

IUPAC Name

1-azido-4-iodobutane

Molecular Formula

C4H8IN3

Molecular Weight

225.03 g/mol

InChI

InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2

InChI Key

QVZUACRCBPIEKQ-UHFFFAOYSA-N

SMILES

C(CCI)CN=[N+]=[N-]

Canonical SMILES

C(CCI)CN=[N+]=[N-]

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, such as amines, leading to the formation of azidoalkylamines. This reaction often proceeds via an SN2 mechanism due to the good leaving group ability of iodine .
  • Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition reactions, which are widely used for bioconjugation and material science applications .
  • Formation of Azidoalkylamines: Through aminolysis, 1-azido-4-iodobutane can react with primary or secondary amines to yield azidoalkylamines, which have potential applications in medicinal chemistry .

1-Azido-4-iodobutane can be synthesized through a two-step process:

  • Formation of 1-Azido-4-chlorobutane: This is achieved by reacting 1-bromo-4-chlorobutane with sodium azide in dimethyl sulfoxide (DMSO) at room temperature. The reaction typically yields 1-azido-4-chlorobutane as an intermediate .
  • Iodination: The intermediate 1-azido-4-chlorobutane is then treated with sodium iodide in acetone under reflux conditions. This step replaces the chlorine atom with iodine, resulting in 1-azido-4-iodobutane .

1-Azido-4-iodobutane finds applications primarily in organic synthesis and medicinal chemistry:

  • Synthesis of Azidoalkylamines: As an intermediate, it is crucial for synthesizing various azidoalkylamines that may have pharmaceutical relevance .
  • Bioconjugation: Its azide functionality allows for bioconjugation techniques, which are useful in labeling biomolecules for imaging or therapeutic purposes.

Several compounds share structural similarities with 1-azido-4-iodobutane. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-Azido-4-chlorobutaneContains chlorine instead of iodineLess reactive than the iodinated counterpart
1-Bromo-4-iodobutaneContains bromine instead of azideMore stable but less versatile for click reactions
3-AzidopropylbenzeneAzide attached to a propyl chainAromatic system may influence reactivity differently
1-AzidohexaneLonger carbon chainPotentially different physical properties and reactivity

The uniqueness of 1-azido-4-iodobutane lies in its combination of both an azide and a halogen (iodine), which provides distinct reactivity patterns not found in other similar compounds. This makes it particularly valuable for specific synthetic pathways and applications in organic chemistry.

XLogP3

3.1

Wikipedia

1-Azido-4-iodobutane

Dates

Modify: 2024-04-14

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